molecular formula C19H19ClN2O3S3 B254701 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide

5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide

Cat. No. B254701
M. Wt: 455 g/mol
InChI Key: HXTJMLJUPFVEBK-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide in lab experiments is its potential for treating various diseases. However, one limitation is the lack of understanding of its mechanism of action.

Future Directions

For research on 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide include further studies on its mechanism of action, its potential for treating various diseases, and the development of more efficient synthesis methods. Additionally, studies on the safety and toxicity of this compound are needed before it can be considered for clinical use.

Synthesis Methods

The synthesis of 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been achieved using different methods such as the reaction of 5-chloro-2-aminobenzamide with cyclohexanone, followed by reaction with thiourea and then with 2-bromoacetic acid, and finally with thiophene-2-sulfonyl chloride. Another method involves the reaction of 5-chloro-2-aminobenzamide with cyclohexanone, followed by reaction with thiourea and then with 2-bromoacetic acid, and finally with thiophene-2-sulfonyl chloride.

Scientific Research Applications

5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been studied for its potential in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential in treating diabetes and neurodegenerative diseases.

properties

Molecular Formula

C19H19ClN2O3S3

Molecular Weight

455 g/mol

IUPAC Name

(NE)-5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide

InChI

InChI=1S/C19H19ClN2O3S3/c20-15-11-12-16(26-15)28(24,25)21-19-22(14-9-5-2-6-10-14)18(23)17(27-19)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,17H,2,5-6,9-10H2/b21-19+

InChI Key

HXTJMLJUPFVEBK-XUTLUUPISA-N

Isomeric SMILES

C1CCC(CC1)N\2C(=O)C(S/C2=N/S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4

SMILES

C1CCC(CC1)N2C(=O)C(SC2=NS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2C(=O)C(SC2=NS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4

Origin of Product

United States

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